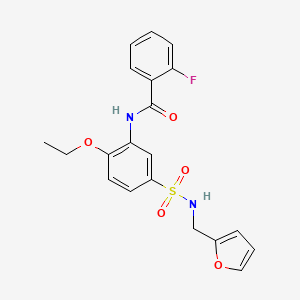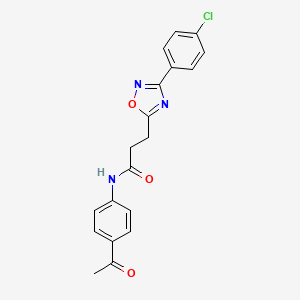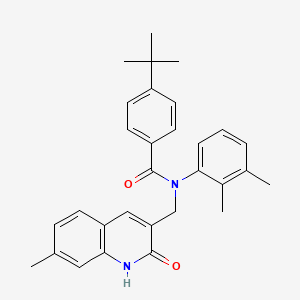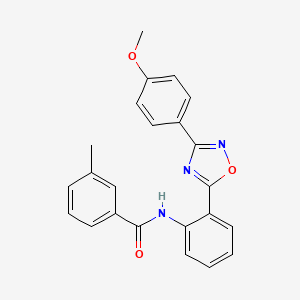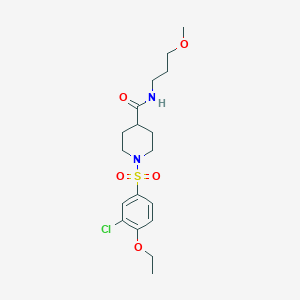![molecular formula C24H26N2O3S B7696567 N-(3-nitrophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7696567.png)
N-(3-nitrophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-nitrophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, commonly known as NPPB, is a chemical compound that has been extensively studied for its various applications in scientific research. NPPB is a sulfonamide compound that is widely used as a pharmacological tool to study the function of ion channels and transporters in various biological systems. The compound has been found to have a wide range of applications in various fields of research, including cell biology, neuroscience, and pharmacology.
作用機序
NPPB exerts its pharmacological effects by binding to specific sites on ion channels and transporters, thereby modulating their activity. The compound has been found to interact with various domains of ion channels, including the transmembrane domains, the intracellular domains, and the extracellular domains. NPPB has also been shown to interact with specific amino acid residues on transporters, thereby inhibiting their activity.
Biochemical and Physiological Effects:
NPPB has been found to have a wide range of biochemical and physiological effects in various biological systems. The compound has been shown to modulate the activity of ion channels and transporters, thereby affecting various cellular processes, including ion transport, cell volume regulation, and intracellular signaling. NPPB has also been found to affect various physiological processes, including fluid and electrolyte balance, neuronal excitability, and smooth muscle contraction.
実験室実験の利点と制限
NPPB has several advantages as a pharmacological tool for studying ion channels and transporters. The compound is relatively selective for specific ion channels and transporters, thereby allowing for the specific modulation of their activity. NPPB is also relatively easy to use and has a well-established protocol for its application in various biological systems. However, NPPB has several limitations as a pharmacological tool. The compound has been found to have off-target effects on various ion channels and transporters, thereby limiting its specificity. NPPB is also relatively toxic and has been shown to affect cell viability at high concentrations.
将来の方向性
There are several future directions for the study of NPPB and its applications in scientific research. One area of research is the development of more selective NPPB analogs that can modulate specific ion channels and transporters with greater specificity. Another area of research is the application of NPPB in the study of various disease models, including cystic fibrosis, hypertension, and epilepsy. Finally, the development of novel drug delivery systems for NPPB could enhance its efficacy and reduce its toxicity in various biological systems.
合成法
NPPB is synthesized by reacting 3-nitroaniline with 2-phenylethylamine in the presence of sulfuric acid and acetic anhydride. The resulting product is then reacted with acetic anhydride and benzenesulfonyl chloride to form NPPB.
科学的研究の応用
NPPB has been extensively used as a pharmacological tool to study the function of ion channels and transporters in various biological systems. The compound has been found to modulate the activity of various ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR), the calcium-activated chloride channel (CaCC), and the volume-regulated anion channel (VRAC). NPPB has also been shown to inhibit the activity of various transporters, including the Na+/K+/2Cl- cotransporter (NKCC), the Na+/H+ exchanger (NHE), and the Na+/Ca2+ exchanger (NCX).
特性
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c27-24(25-18-16-21-10-4-1-5-11-21)20-26(19-17-22-12-6-2-7-13-22)30(28,29)23-14-8-3-9-15-23/h1-15H,16-20H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJBEQAASKTGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

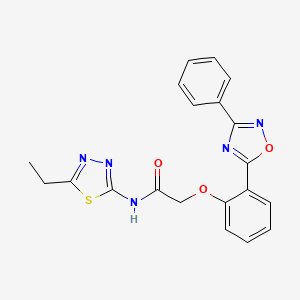

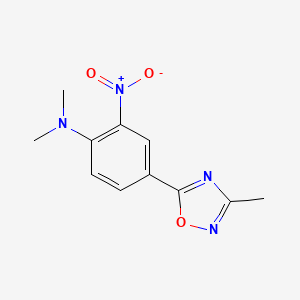


![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7696518.png)


